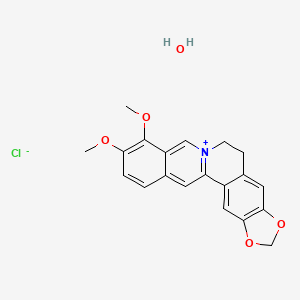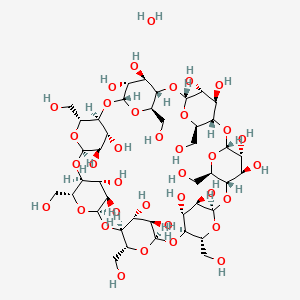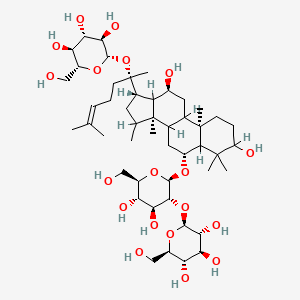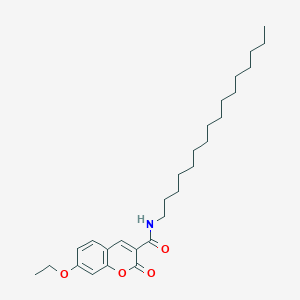![molecular formula C11H22N2O2 B1649452 tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate CAS No. 1001354-56-8](/img/structure/B1649452.png)
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate
Overview
Description
“tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is available in liquid form and solid form .
Synthesis Analysis
The synthesis of similar compounds involves the use of Boc anhydride (Boc2O) and ethanol in a dry reaction flask, which is then cooled in an ice bath. A slow addition of a 70% aqueous ammonia solution is then added to the reaction system . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The InChI code for the compound is1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific reactions involving “this compound” are not mentioned in the search results, similar compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The compound is available in liquid form and solid form . It should be stored at 4°C .Scientific Research Applications
Synthetic Organic Chemistry Applications
Enantioselective Synthesis
A study by Ober et al. (2004) presented the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in creating structurally complex molecules (Ober et al., 2004).
Functionalization of Carbamates
The functionalization of carbamates was explored by Ortiz et al. (1999), who developed a method for α-aminated methyllithium synthesis through catalyzed lithiation of a N-(chloromethyl) carbamate, showcasing the versatility of tert-butyl carbamates in synthetic pathways (Ortiz et al., 1999).
Halogen and Hydrogen Bond Interactions
A study on carbamate derivatives by Das et al. (2016) highlighted the interplay of strong and weak hydrogen bonds, along with halogen bonds, in structuring crystal architectures of tert-butyl carbamate derivatives, underscoring their utility in materials science (Das et al., 2016).
Analytical Chemistry Applications
- Tandem Mass Spectrometric Assays: Spáčil et al. (2011) investigated the protonation sites and dissociation mechanisms of tert-butylcarbamates in mass spectrometric assays for newborn screening, revealing their application in sensitive and specific detection of biomolecules (Spáčil et al., 2011).
Materials Science Applications
- Crystal Structure Analyses: Research by Baillargeon et al. (2017) on chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamates showcased the importance of isomorphous crystal structures, which can be crucial in designing materials with specific optical or electrical properties (Baillargeon et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as pharmaceutical intermediates , suggesting that they may interact with various biological targets.
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (21431 g/mol ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been used in the synthesis of complex n-containing molecules , suggesting that they may have a role in modulating the function of these molecules.
Action Environment
The compound is recommended to be stored at 4°c , suggesting that temperature may affect its stability.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-6-5-7-13(4)8-9/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXBNIWPXOYBC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194212 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001354-56-8 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



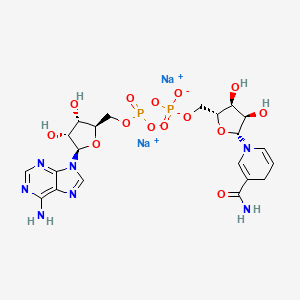
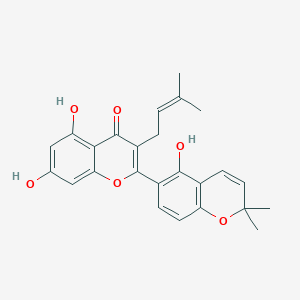


![Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1649375.png)
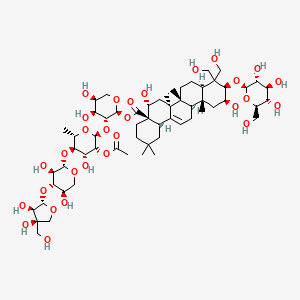
![5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B1649380.png)

![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1649383.png)
